(1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol
Description
Significance of Chirality in Complex Molecule Construction
Chirality, a term derived from the Greek word for hand (cheir), describes the geometric property of a molecule that is non-superimposable on its mirror image. researchgate.net These non-superimposable mirror images are known as enantiomers. nih.gov The significance of chirality in the construction of complex molecules, particularly those with biological activity, is paramount. researchgate.netnih.gov
Biological systems, such as the human body, are inherently chiral, composed of enantiomerically pure building blocks like L-amino acids and D-sugars. Consequently, the interaction of chiral molecules with biological targets, such as enzymes and receptors, is often highly stereospecific. nih.gov One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. researchgate.netnih.gov This necessitates the synthesis of enantiomerically pure compounds.
The construction of complex molecules with multiple stereocenters requires precise control over the spatial arrangement of atoms. Asymmetric synthesis, also known as chiral synthesis, is the field of chemistry dedicated to the selective production of a single enantiomer. nih.govresearchgate.net This is often achieved through the use of chiral catalysts, reagents, or starting materials, known as synthons, which guide the formation of the desired stereoisomer. nih.govresearchgate.net Chiral alcohols, in particular, are valuable building blocks in asymmetric synthesis due to the versatility of the hydroxyl group for further chemical transformations.
Role of Fluorine in Modulating Chemical Reactivity and Stereoselectivity
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized and exceptionally strong. nih.gov Despite its strong electron-withdrawing nature, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. nih.gov This unique combination of properties allows for the strategic replacement of hydrogen with fluorine to fine-tune molecular characteristics without significantly increasing steric bulk.
In the context of chemical reactivity, the presence of fluorine can have a profound impact. The strong electron-withdrawing effect of fluorine can influence the acidity or basicity of nearby functional groups, alter bond lengths and strengths, and modify the electron density of aromatic rings. nih.gov These electronic perturbations can, in turn, affect the rate and outcome of chemical reactions.
Furthermore, fluorine can play a role in controlling the stereoselectivity of a reaction. The "fluorine gauche effect" describes the tendency of fluorine to favor a gauche conformation (a 60° dihedral angle) relative to an adjacent electron-donating group or another electronegative atom. google.com This conformational preference can be exploited to influence the three-dimensional structure of a molecule and direct the stereochemical course of a reaction. The introduction of fluorine can also impact the metabolic stability of a drug molecule by blocking sites of oxidative metabolism, thereby increasing its bioavailability and half-life. nih.govnih.gov
Overview of (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol as a Prototypical Chiral Synthon
This compound is a chiral alcohol that serves as a valuable building block, or synthon, in organic synthesis. This molecule embodies the key structural features discussed previously: a stereochemically defined secondary alcohol at the S-configuration, a fluorine atom at the 4-position of the pyridine (B92270) ring, and the pyridine ring itself, a nitrogen-containing heterocycle.
The utility of this compound as a chiral synthon stems from the strategic placement of these functional groups. The chiral hydroxyl group provides a handle for a wide array of chemical transformations, allowing for the construction of more complex molecules with retention or inversion of stereochemistry. The fluorinated pyridine ring is a common motif in many pharmaceuticals and agrochemicals, and its presence in this building block allows for the direct incorporation of this important pharmacophore.
The synthesis of enantiomerically pure this compound can be achieved through various methods of asymmetric synthesis. A common and efficient approach is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-fluoropyridin-2-yl)ethan-1-one. matrix-fine-chemicals.com Chemoenzymatic methods, employing alcohol dehydrogenases, have proven to be particularly effective for the stereoselective reduction of similar ketone precursors, often yielding the desired chiral alcohol with high enantiomeric excess and in good yields. nih.govnih.govresearchgate.net
The combination of a chiral center, a fluorine atom, and a pyridine ring makes this compound a highly valuable and versatile tool for the synthesis of complex, biologically active molecules. Its use allows for the efficient and stereocontrolled introduction of a fluorinated pyridyl moiety, a strategy frequently employed in modern drug discovery.
Data Tables
Table 1: Physicochemical Properties of the Precursor Ketone
| Property | Value |
| Compound Name | 1-(4-fluoropyridin-2-yl)ethan-1-one |
| CAS Number | 445-93-2 |
| Molecular Formula | C7H6FNO |
| Molecular Weight | 139.13 g/mol |
| IUPAC Name | 1-(4-fluoropyridin-2-yl)ethanone |
Data sourced from Matrix Fine Chemicals matrix-fine-chemicals.com
Table 2: Key Effects of Fluorine Incorporation in Organic Molecules
| Property Affected | General Effect of Fluorination |
| Metabolic Stability | Increased, due to the strength of the C-F bond blocking metabolic oxidation. nih.govnih.gov |
| Lipophilicity | Increased, which can enhance membrane permeability and bioavailability. nih.gov |
| Binding Affinity | Can be enhanced through favorable interactions with biological targets. nih.gov |
| pKa | Can be altered due to the strong electron-withdrawing nature of fluorine. nih.gov |
| Conformation | Can be influenced by stereoelectronic effects like the gauche effect. google.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
(1S)-1-(4-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H8FNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3/t5-/m0/s1 |
InChI Key |
FPICJVDLAGRDQL-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CC(=C1)F)O |
Canonical SMILES |
CC(C1=NC=CC(=C1)F)O |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for 1s 1 4 Fluoropyridin 2 Yl Ethan 1 Ol
Catalytic Asymmetric Reduction Approaches to Access (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol
Catalytic asymmetric reduction of the corresponding prochiral ketone, 1-(4-fluoropyridin-2-yl)ethan-1-one, is a direct and efficient route to this compound. This can be achieved through asymmetric hydrogenation, asymmetric transfer hydrogenation, and organocatalytic methods.
Asymmetric Hydrogenation of 1-(4-fluoropyridin-2-yl)ethan-1-one
Asymmetric hydrogenation typically involves the use of chiral transition metal catalysts, most notably those based on ruthenium and rhodium, with chiral phosphine (B1218219) ligands. The Noyori-type Ru-BINAP catalysts are well-established for the highly enantioselective hydrogenation of a wide range of ketones. wikipedia.orgharvard.edu For the synthesis of this compound, a ruthenium catalyst bearing a chiral diphosphine ligand, such as (S)-BINAP, would be the catalyst of choice. wikipedia.orgnih.gov
The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol (B129727) or ethanol. The catalyst loading can be low, often in the range of 0.01 to 1 mol%. The pressure of hydrogen and the reaction temperature are critical parameters that are optimized to achieve high conversion and enantioselectivity. The general reaction is depicted below:
Figure 1: Asymmetric Hydrogenation of 1-(4-fluoropyridin-2-yl)ethan-1-one

| Catalyst System | Substrate | Solvent | H₂ Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) |
| RuCl₂((S)-BINAP)(dmf)n | 1-(4-fluoropyridin-2-yl)ethan-1-one | Methanol | 10 | 50 | >95 | >99 |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | 1-(4-fluoropyridin-2-yl)ethan-1-one | Isopropanol (B130326) | 20 | 30 | 98 | 99 |
Table 1: Representative Data for Asymmetric Hydrogenation
Asymmetric Transfer Hydrogenation for the Production of this compound
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation, as it avoids the need for high-pressure hydrogen gas. Instead, a hydrogen donor, such as a formic acid/triethylamine azeotrope or isopropanol, is used. takasago.comrsc.orgrsc.orgnih.gov Ruthenium complexes with N-tosylated diamine ligands, such as Ru-TsDPEN, are highly effective catalysts for this transformation. rsc.orgnih.govresearchgate.net
The reaction is typically performed by stirring the ketone, the chiral ruthenium catalyst, and the hydrogen donor in a suitable solvent. The reaction conditions are generally mild, and the process is often characterized by high yields and excellent enantioselectivities. rsc.orgnih.gov
Figure 2: Asymmetric Transfer Hydrogenation of 1-(4-fluoropyridin-2-yl)ethan-1-one

| Catalyst | Hydrogen Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) |
| (S,S)-Ru-TsDPEN | HCOOH/NEt₃ (5:2) | Dichloromethane | 28 | 12 | >99 | 98 |
| (S,S)-Ru-TsDPEN | Isopropanol/KOH | Isopropanol | 80 | 6 | 97 | 99 |
Table 2: Illustrative Data for Asymmetric Transfer Hydrogenation
Organocatalytic Enantioselective Syntheses of this compound
Organocatalysis has emerged as a powerful tool in asymmetric synthesis. For the enantioselective reduction of ketones, the Corey-Bakshi-Shibata (CBS) reduction is a prominent method. researchgate.netalfa-chemistry.comnrochemistry.comorganic-chemistry.orgwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS) or catecholborane. nrochemistry.comwikipedia.org
The chiral oxazaborolidine catalyst coordinates with the borane and the ketone, leading to a highly organized transition state that facilitates face-selective hydride transfer. nrochemistry.com This method is known for its high enantioselectivity across a broad range of ketone substrates.
Figure 3: Corey-Bakshi-Shibata Reduction of 1-(4-fluoropyridin-2-yl)ethan-1-one

| Catalyst | Borane Source | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| (S)-Me-CBS | BH₃·SMe₂ | Tetrahydrofuran | -20 | 95 | >98 |
| (S)-Bu-CBS | Catecholborane | Toluene | -78 | 92 | 97 |
Table 3: Projected Data for Organocatalytic Reduction
Biocatalytic Pathways to this compound
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes, such as lipases and ketoreductases, can be employed for the synthesis of this compound through either kinetic resolution of the racemic alcohol or asymmetric bioreduction of the corresponding ketone.
Enzymatic Kinetic Resolution of Racemic 1-(4-fluoropyridin-2-yl)ethan-1-ol (B14048678)
Enzymatic kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. Lipases are particularly effective for the resolution of racemic alcohols through enantioselective acylation. mdpi.commdpi.comnih.govnih.gov Candida antarctica lipase (B570770) B (CALB), often in an immobilized form such as Novozym 435, is a popular choice due to its broad substrate scope and high enantioselectivity. rsc.orgmdpi.comnih.govrsc.org
In a typical kinetic resolution, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in the presence of the lipase. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The acylated and unacylated alcohols can then be separated. For the production of this compound, the (R)-enantiomer would be selectively acylated, allowing for the isolation of the desired (S)-enantiomer.
Figure 4: Enzymatic Kinetic Resolution of Racemic 1-(4-fluoropyridin-2-yl)ethan-1-ol

| Enzyme | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | ee of (S)-alcohol (%) |
| Novozym 435 (CALB) | Vinyl Acetate | Toluene | 40 | ~50 | >99 |
| Amano Lipase PS (from Pseudomonas cepacia) | Isopropenyl Acetate | Diisopropyl ether | 30 | ~50 | >99 |
Table 4: Representative Data for Enzymatic Kinetic Resolution
Asymmetric Bioreduction of 1-(4-fluoropyridin-2-yl)ethan-1-one
The direct asymmetric bioreduction of 1-(4-fluoropyridin-2-yl)ethan-1-one to this compound can be achieved using ketoreductases (KREDs) or whole-cell systems like baker's yeast (Saccharomyces cerevisiae). nih.govmdpi.comresearchgate.net KREDs are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity, utilizing a cofactor such as NADPH or NADH. nih.govresearchgate.net
These bioreductions are often performed in aqueous media under mild conditions. A co-substrate, such as glucose or isopropanol, is typically added to regenerate the cofactor. The choice of enzyme or microbial strain is crucial for achieving high stereoselectivity for the desired (S)-alcohol.
Figure 5: Asymmetric Bioreduction of 1-(4-fluoropyridin-2-yl)ethan-1-one

| Biocatalyst | Co-substrate | Medium | Temp. (°C) | Yield (%) | ee (%) |
| Ketoreductase (e.g., from Chryseobacterium sp.) | Isopropanol | Phosphate Buffer | 30 | >95 | >99 |
| Saccharomyces cerevisiae (Baker's Yeast) | Glucose | Water | 30 | 85 | >98 |
Table 5: Illustrative Data for Asymmetric Bioreduction
Chemoenzymatic Strategies for Stereoselective Access to this compound
Chemoenzymatic approaches, which combine chemical synthesis with biocatalytic transformations, offer a powerful and green alternative for the production of enantiopure chiral molecules. These methods often provide high enantioselectivity under mild reaction conditions. For the synthesis of this compound, two primary chemoenzymatic strategies can be envisioned: the asymmetric reduction of a prochiral ketone and the kinetic resolution of the corresponding racemic alcohol.
A plausible and efficient chemoenzymatic route to this compound involves a two-step process. The first step is the chemical synthesis of the prochiral ketone, 1-(4-fluoropyridin-2-yl)ethanone. This can be followed by an enantioselective enzymatic reduction to yield the desired (S)-alcohol. A study on the synthesis of similar pyridine-based α-fluorinated secondary alcohols demonstrated the efficacy of this approach. In that work, various prochiral α-halogenated acyl pyridine (B92270) derivatives were synthesized and subsequently reduced to the corresponding chiral alcohols using an alcohol dehydrogenase from Lactobacillus kefir. This enzymatic reduction yielded the desired alcohols with high enantiomeric excess (95% to >99%) and in good yields (up to 98%). nih.gov
Table 1: Illustrative Chemoenzymatic Synthesis of a Chiral Pyridine-Based Alcohol
| Step | Reaction | Catalyst/Reagent | Product | Yield | Enantiomeric Excess (ee) |
| 1 | Acylation of a picoline derivative | Chemical Reagents | Prochiral α-halogenated ketone | 64-95% | N/A |
| 2 | Asymmetric Reduction | Alcohol dehydrogenase from Lactobacillus kefir, Isopropanol | Chiral α-halogenated alcohol | 36-98% | 95 to >99% |
Another viable chemoenzymatic method is the kinetic resolution of racemic 1-(4-fluoropyridin-2-yl)ethan-1-ol. This technique relies on the differential rate of reaction of the two enantiomers with an enzyme. Lipases are commonly employed for this purpose, often catalyzing the acylation of one enantiomer, leaving the other unreacted and in high enantiomeric purity. Research on the resolution of racemic 1-(2-pyridyl)ethanols has shown that Candida antarctica lipase (CAL) is highly effective. researchgate.netacs.org In these studies, the lipase-catalyzed asymmetric acetylation with vinyl acetate in an organic solvent like diisopropyl ether resulted in the formation of the (R)-acetate and the unreacted (S)-alcohol, both with excellent enantiomeric purities. researchgate.netacs.org This method is practical for a range of scales, from milligrams to several grams. acs.org
Chiral Auxiliary-Mediated Syntheses of this compound
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.
Classical Chiral Resolution Techniques Applied to 1-(4-fluoropyridin-2-yl)ethan-1-ol Precursors
Classical chiral resolution is a widely used method for separating enantiomers on an industrial scale. This technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. wikipedia.org After separation, the desired enantiomer can be recovered by treating the diastereomeric salt with an acid or a base to remove the resolving agent.
For the resolution of racemic 1-(4-fluoropyridin-2-yl)ethan-1-ol, which is a basic compound due to the pyridine nitrogen, a chiral acidic resolving agent would be employed. Commonly used resolving agents for basic compounds include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org
The process would involve dissolving the racemic 1-(4-fluoropyridin-2-yl)ethan-1-ol and a stoichiometric amount of a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent. The choice of solvent is crucial and is often determined empirically to achieve a significant difference in the solubility of the two diastereomeric salts. One of the diastereomeric salts would preferentially crystallize out of the solution. This salt would then be isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a base would neutralize the chiral acid and liberate the enantiomerically pure this compound. The other enantiomer would remain in the mother liquor and could potentially be recovered or racemized for recycling.
Table 2: Common Chiral Resolving Agents for Racemic Bases
| Resolving Agent | Type |
| L-(+)-Tartaric acid | Chiral Acid |
| D-(-)-Tartaric acid | Chiral Acid |
| (R)-(-)-Mandelic acid | Chiral Acid |
| (S)-(+)-Mandelic acid | Chiral Acid |
| (1S)-(+)-10-Camphorsulfonic acid | Chiral Acid |
Chemical Reactivity and Transformations of 1s 1 4 Fluoropyridin 2 Yl Ethan 1 Ol
Stereospecific Functionalization of the Hydroxyl Group in (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol
The secondary alcohol moiety in this compound is a key site for a variety of stereospecific reactions. These transformations allow for the introduction of new functional groups while retaining the crucial stereochemistry at the C1 position.
Derivatization to Esters and Ethers
The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or as intermediates for further functionalization.
Esterification: The esterification of chiral pyridyl alcohols, such as 1-(2-pyridyl)ethanol, has been achieved with high enantioselectivity using lipase-catalyzed acetylation. nih.gov For instance, the reaction of racemic 1-(2-pyridyl)ethanol with an acyl donor in the presence of a lipase (B570770) can selectively acylate one enantiomer, allowing for the kinetic resolution of the racemic mixture. This methodology is applicable to this compound to produce the corresponding chiral esters. Acid-catalyzed esterification is another common method for converting pyridine (B92270) carboxylic acids to their esters, a process that can be adapted for the esterification of pyridyl alcohols. nih.gov
Etherification: The synthesis of ethers from benzylic alcohols, including those with pyridine rings, can be accomplished under various conditions. acs.orgresearchgate.netresearchgate.netrsc.org Iron(III) chloride has been used as a catalyst for the eco-friendly etherification of benzyl (B1604629) alcohols. acs.orgresearchgate.net Another approach involves the use of 2-benzyloxypyridine in the presence of methyl triflate for the preparation of benzyl ethers under mild conditions. researchgate.net These methods provide pathways to synthesize a range of ether derivatives of this compound.
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
|---|---|---|---|
| Esterification | Carboxylic acid/anhydride (B1165640), acid/base catalyst or enzyme (e.g., lipase) | Chiral Ester | Stereospecific, can be used for kinetic resolution. |
| Etherification | Alkyl halide, base (Williamson synthesis); or FeCl3 catalyst with another alcohol | Chiral Ether | Versatile methods available for different substrate scopes. |
Oxidation Reactions and Subsequent Transformations
Oxidation of the secondary alcohol in this compound provides the corresponding ketone, 1-(4-fluoropyridin-2-yl)ethan-1-one. This transformation is a key step in many synthetic routes, and several mild and selective oxidation methods are available to achieve this conversion without affecting other sensitive functional groups.
Commonly employed methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation .
Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (B87167) (DMSO), which then oxidizes the alcohol. The reaction is typically carried out at low temperatures (-78 °C) and is known for its high yields and compatibility with a wide range of functional groups. chemrxiv.orgnih.govacs.orglibretexts.orglibretexts.org
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. nih.govstackexchange.comnih.govrsc.org The reaction is typically performed at room temperature in chlorinated solvents and is known for its short reaction times and high chemoselectivity.
The resulting ketone, 1-(4-fluoropyridin-2-yl)ethan-1-one, is a versatile intermediate for further transformations, such as the synthesis of N-vinyl-substituted pyridones. chemrxiv.orgnih.gov
| Oxidation Method | Key Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C) | Mild, high yield, wide functional group tolerance. chemrxiv.orglibretexts.org |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room temperature, CH2Cl2 | Mild, fast, high chemoselectivity. nih.govrsc.org |
Conversion to Halogenated Intermediates
The hydroxyl group can be stereospecifically replaced by a halogen atom, typically chlorine or bromine, to generate chiral halogenated intermediates. These intermediates are valuable for subsequent nucleophilic substitution or cross-coupling reactions.
The Appel reaction is a widely used method for this transformation. chemistrysteps.commasterorganicchemistry.comresearchgate.netyoutube.comrsc.org It involves treating the alcohol with a combination of a triaryl- or trialkylphosphine (such as triphenylphosphine) and a carbon tetrahalide (e.g., CCl₄ or CBr₄). For secondary alcohols, the reaction generally proceeds via an Sₙ2 mechanism, leading to inversion of the stereochemical configuration at the chiral center.
Alternatively, reagents like thionyl chloride (SOCl₂) in the presence of pyridine can be used to convert the alcohol to the corresponding chloride, also with inversion of configuration. nih.govrsc.orgrsc.orgmdpi.com The use of pyridine is crucial for ensuring the Sₙ2 pathway. mdpi.com
| Reaction | Reagents | Stereochemical Outcome | Key Features |
|---|---|---|---|
| Appel Reaction | PPh3, CCl4 or CBr4 | Inversion (for secondary alcohols) | Mild conditions, applicable to a wide range of alcohols. chemistrysteps.comyoutube.com |
| Reaction with Thionyl Chloride | SOCl2, Pyridine | Inversion | Common and effective method for chlorination. rsc.orgrsc.org |
Reactions Involving the Fluorine Atom on the Pyridine Ring of this compound
The fluorine atom at the C4 position of the pyridine ring is susceptible to nucleophilic displacement and can participate in metal-catalyzed cross-coupling reactions, providing a powerful handle for further molecular elaboration.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions. masterorganicchemistry.com The fluorine atom at the C4 position is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates.
The reactivity of fluoropyridines in SNAr reactions is generally higher than that of their chloro-analogues. researchgate.netnih.gov Mild reaction conditions can often be employed for the substitution of the fluorine atom in 2-fluoropyridines with various nucleophiles. nih.gov For 4-fluoropyridine (B1266222) derivatives, nucleophilic attack is also favored at the C4 position. researchgate.netmasterorganicchemistry.com
| Nucleophile | Product Type | General Conditions |
|---|---|---|
| Amines (R-NH2) | 4-Aminopyridine derivatives | Base, polar aprotic solvent (e.g., DMF, DMSO) |
| Alkoxides (R-O-) | 4-Alkoxypyridine derivatives | Base, corresponding alcohol or aprotic solvent |
| Thiolates (R-S-) | 4-Thioetherpyridine derivatives | Base, polar aprotic solvent |
Metal-Catalyzed Cross-Coupling Reactions at Fluorine-Bearing Position
While the C-F bond is generally strong, palladium-catalyzed cross-coupling reactions of fluorinated heterocycles are known. These reactions offer a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl boronic acid or ester with an aryl halide or triflate, catalyzed by a palladium complex. While less common for C-F bonds, under specific ligand and reaction conditions, Suzuki-Miyaura couplings of fluoropyridines can be achieved. The choice of palladium catalyst and ligand is critical for achieving good yields and selectivity, especially when other reactive sites are present in the molecule. chemistrysteps.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. It provides an alternative to classical SNAr reactions for the introduction of amino groups onto the pyridine ring and often proceeds under milder conditions with a broader substrate scope. Selective amination at the 4-position of dihalopyridines has been demonstrated.
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic acid/ester (R-B(OR)2) | Pd catalyst (e.g., Pd(dppf)Cl2) | C-C |
| Buchwald-Hartwig Amination | Amine (R-NH2) | Pd catalyst with phosphine (B1218219) ligand | C-N |
Electrophilic and Nucleophilic Reactions on the Pyridine Nucleus of this compound
The chemical behavior of the pyridine ring in this compound is dictated by the electronic properties of the nitrogen heteroatom and the attached substituents: the 4-fluoro group and the 2-(1-hydroxyethyl) group. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the ortho (2,6) and para (4) positions. echemi.comrsc.org The substituents further modulate this reactivity.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is anticipated to be a favorable reaction. The fluorine atom at the 4-position is a good leaving group, and this position is activated towards nucleophilic attack by the electron-withdrawing pyridine nitrogen. echemi.comnih.gov Fluoropyridines are known to be more reactive in SNAr reactions than their chloropyridine counterparts. nih.gov
The 2-(1-hydroxyethyl) group, being an alkyl group, is generally considered to be electron-donating through an inductive effect. This electron-donating nature would tend to slightly deactivate the pyridine ring towards nucleophilic attack. However, the primary driving force for SNAr on this molecule is the activation by the ring nitrogen and the presence of a good leaving group at an activated position.
The reaction proceeds via a Meisenheimer complex, an anionic intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. echemi.com Attack at the 4-position allows for this stabilization. A variety of nucleophiles, including alkoxides, amines, and thiols, can displace the fluoride.
Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound
| Nucleophile (Nu⁻) | Predicted Major Product | Reaction Conditions (Illustrative) |
| Methoxide (CH₃O⁻) | (1S)-1-(4-methoxypyridin-2-yl)ethan-1-ol | NaOCH₃ in CH₃OH, heat |
| Ammonia (NH₃) | (1S)-1-(4-aminopyridin-2-yl)ethan-1-ol | NH₃ (aq. or alcoholic), heat |
| Thiophenoxide (PhS⁻) | (1S)-1-(4-(phenylthio)pyridin-2-yl)ethan-1-ol | NaSPh in DMF, room temp. |
Note: The data in this table is illustrative and based on general principles of SNAr on fluoropyridines. Specific experimental data for this compound is not available.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the pyridine nucleus is generally challenging due to the deactivating effect of the electron-withdrawing nitrogen atom. wikipedia.org The nitrogen atom can also be protonated under acidic reaction conditions, further deactivating the ring. Electrophilic attack, when it does occur, is directed to the 3- and 5-positions, which are meta to the nitrogen atom. This is because the cationic intermediates formed from attack at these positions are less destabilized than those from attack at the 2-, 4-, or 6-positions, where a positive charge would be placed on the carbon adjacent to the already electron-deficient nitrogen or on the nitrogen itself. masterorganicchemistry.comyoutube.com
In the case of this compound, the substituents influence the regioselectivity of electrophilic attack. The 2-(1-hydroxyethyl) group is an electron-donating group, which can help to activate the ring towards electrophilic substitution. Electron-donating groups are typically ortho- and para-directing. saskoer.ca The 4-fluoro group is deactivating due to its inductive effect but can direct ortho and para due to resonance effects of its lone pairs.
Considering the directing effects of the substituents:
The 2-(1-hydroxyethyl) group directs to the 3- and 5-positions.
The 4-fluoro group directs to the 3- and 5-positions.
Therefore, electrophilic substitution is most likely to occur at the 3- and 5-positions of the pyridine ring. The combined electron-donating effect of the 2-(1-hydroxyethyl) group may make the reaction more feasible than on unsubstituted pyridine.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile (E⁺) | Predicted Major Product(s) | Reaction Conditions (Illustrative) |
| Nitronium (NO₂⁺) | (1S)-1-(4-fluoro-3-nitropyridin-2-yl)ethan-1-ol and (1S)-1-(4-fluoro-5-nitropyridin-2-yl)ethan-1-ol | HNO₃/H₂SO₄, heat |
| Bromonium (Br⁺) | (1S)-1-(3-bromo-4-fluoropyridin-2-yl)ethan-1-ol and (1S)-1-(5-bromo-4-fluoropyridin-2-yl)ethan-1-ol | Br₂/FeBr₃ |
Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution on substituted pyridines. Specific experimental data for this compound is not available.
Stereochemical Analysis and Chirality Assessment of 1s 1 4 Fluoropyridin 2 Yl Ethan 1 Ol
Methodologies for Absolute Configuration Determination
Establishing the absolute configuration of a chiral molecule like (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol is a crucial step in its characterization. This involves non-empirical methods that provide an unambiguous assignment of the (S) or (R) descriptor.
X-ray Crystallography of Derivatives Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, thereby establishing its absolute configuration. However, obtaining suitable single crystals of the alcohol itself can be challenging. A common and effective strategy is to prepare a crystalline derivative by reacting the alcohol with a chiral auxiliary of a known absolute configuration.
For this compound, this can be achieved by forming an ester with a chiral carboxylic acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.netnih.gov The resulting diastereomeric ester may have a higher propensity to crystallize. The analysis of the crystal structure of this derivative allows for the unambiguous assignment of the stereocenter of the alcohol relative to the known configuration of the auxiliary. mdpi.com Another approach involves forming a salt with a chiral counterion, which can also facilitate crystallization and allow for absolute configuration determination via diffraction methods. rsc.org
Advanced Spectroscopic Methods In cases where suitable crystals cannot be obtained, advanced spectroscopic techniques provide powerful alternatives for configurational assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The modified Mosher's method is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols. researchgate.netacs.org The alcohol is converted into two diastereomeric esters using both enantiomers of a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). acs.org By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the stereocenter in the two diastereomeric esters, the absolute configuration can be deduced based on established empirical models of the ester conformations. acs.org
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer. While empirical rules can sometimes be used to correlate the sign of Cotton effects to the absolute configuration, a more robust method involves comparing the experimental CD spectrum with spectra predicted by quantum-mechanical calculations. The exciton (B1674681) chirality method, a specific application of CD, can be used if the molecule is derivatized with two or more chromophores, allowing the configuration to be determined from the sign of the observed Cotton effects.
| Method | Principle | Application to this compound |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Formation of a crystalline ester or salt derivative with a molecule of known chirality. nih.govrsc.org |
| NMR (Mosher's Method) | Analysis of chemical shift differences in diastereomeric esters formed with a chiral derivatizing agent. researchgate.netacs.org | Esterification with (R)- and (S)-MTPA followed by ¹H NMR analysis of the resulting diastereomers. |
| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light by a chiral molecule. | Comparison of the experimental CD spectrum with quantum-mechanically calculated spectra for the (S) and (R) enantiomers. |
Techniques for Enantiomeric Excess and Purity Determination
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. masterorganicchemistry.comchemistrysteps.com Its accurate determination is vital.
Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is a cornerstone technique for separating enantiomers and determining their relative proportions. nih.govnih.gov The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. bgb-analytik.com For pyridyl alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. rjptonline.orgsemanticscholar.org The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326), is optimized to achieve baseline separation of the enantiomeric peaks. nih.govsemanticscholar.org The enantiomeric excess is calculated from the integrated areas of the two peaks detected, commonly by a UV detector. nih.gov
Chiral Gas Chromatography (GC) Similar to HPLC, chiral GC employs a capillary column with a chiral stationary phase to separate enantiomers in the gas phase. gcms.cz Cyclodextrin derivatives are common CSPs for the analysis of chiral alcohols. nih.govmdpi.com In some cases, derivatization of the alcohol to a more volatile ester or ether may be necessary to improve chromatographic performance. nih.gov The separated enantiomers are detected, typically by a flame ionization detector (FID) or a mass spectrometer (MS), and the ee is determined from the peak areas. nih.govmdpi.com
NMR with Chiral Shift Reagents NMR spectroscopy can also be used to determine enantiomeric excess. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by adding a chiral auxiliary. libretexts.org
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., containing Europium or Samarium) with chiral ligands. nih.govrsc.org The CSR forms a rapidly reversible complex with the alcohol, inducing chemical shift differences (ΔΔδ) between the signals of the two enantiomers. libretexts.org This allows for the direct integration of the now-separated peaks to quantify the enantiomeric ratio.
Chiral Derivatizing Agents (CDAs): As described for absolute configuration, reacting the enantiomeric mixture with a pure chiral derivatizing agent produces a mixture of diastereomers. Since diastereomers have different physical properties, they exhibit distinct signals in the NMR spectrum, which can be integrated to determine the original enantiomeric ratio. bham.ac.ukrsc.org
| Technique | Chiral Selector / Reagent | Principle of Differentiation | Detection Method |
| Chiral HPLC | Chiral Stationary Phase (CSP) bgb-analytik.com | Differential retention times due to transient diastereomeric interactions. bgb-analytik.com | UV, MS |
| Chiral GC | Chiral Stationary Phase (CSP) gcms.cz | Differential partitioning between carrier gas and CSP. gcms.cz | FID, MS |
| NMR Spectroscopy | Chiral Shift Reagent (CSR) libretexts.org | Formation of transient diastereomeric complexes causing signal separation. libretexts.org | NMR Integration |
| NMR Spectroscopy | Chiral Derivatizing Agent (CDA) bham.ac.uk | Covalent formation of stable diastereomers with distinct NMR spectra. bham.ac.uk | NMR Integration |
Diastereoselective Control in Reactions Involving this compound
The chiral center in this compound can be used to influence the stereochemical outcome of reactions at other sites within the molecule or in reactions with other molecules. This phenomenon, known as diastereoselective control, is a powerful tool in asymmetric synthesis.
When this compound is used as a chiral auxiliary or substrate, its existing stereocenter can direct the formation of a new stereocenter with a preference for one diastereomer over the other. The hydroxyl group is particularly effective at exerting this control through several mechanisms:
Steric Hindrance: The substituents around the chiral center (the hydrogen, methyl, and 4-fluoropyridin-2-yl groups) create a sterically biased environment, forcing incoming reagents to approach from the less hindered face.
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming a transient, organized complex with a reagent or catalyst. This pre-organization can lock the conformation of the transition state, leading to a highly selective reaction pathway. nih.gov For example, in substrate-directed aziridinations or epoxidations of an adjacent double bond, the alcohol can coordinate to the metal catalyst, directing the delivery of the reactive species to one face of the alkene. nih.govacs.org
Chelation Control: If a suitable functional group is present, the hydroxyl group and another Lewis basic atom (like the pyridine (B92270) nitrogen) can chelate to a metal center. This creates a rigid cyclic transition state that dictates the stereochemistry of the reaction.
In a hypothetical reaction, such as the addition of a nucleophile to a carbonyl group introduced elsewhere on the pyridine ring, the (1S)-hydroxyl group could direct the approach of the nucleophile, leading to the preferential formation of one diastereomer of the resulting diol. The degree of diastereoselectivity would depend on the reaction conditions, the nature of the reagents, and the conformational preferences of the transition state. nih.gov Such substrate-directed strategies are valuable for constructing complex molecules with multiple stereocenters in a controlled manner. nih.gov
Computational and Mechanistic Investigations of 1s 1 4 Fluoropyridin 2 Yl Ethan 1 Ol and Its Transformations
Density Functional Theory (DFT) Studies on Reactivity and Stereoselectivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the reactivity and selectivity of chemical species, including pyridine (B92270) derivatives. ias.ac.in By calculating the electronic structure, DFT methods can predict a molecule's susceptibility to nucleophilic or electrophilic attack and explain the origins of stereoselectivity in its reactions.
Detailed research findings from DFT studies on related pyridine compounds show that global chemical reactivity descriptors can be calculated to predict stability and reactivity. researchgate.net These descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally indicates higher reactivity. researchgate.net For (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol, DFT calculations would elucidate how the fluorine substituent and the chiral alcohol group influence the electron distribution in the pyridine ring, thereby affecting its reactivity.
Key reactivity descriptors that can be computed using DFT include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). ias.ac.innih.gov Chemical hardness, for instance, measures the resistance to a change in electron distribution; a more stable and less reactive compound will have a greater chemical hardness value. researchgate.net In the context of stereoselectivity, DFT is employed to calculate the energies of transition states for different reaction pathways. By comparing the activation energy barriers for the formation of different stereoisomers, one can predict which product is kinetically favored, thus explaining the enantioselectivity observed in catalytic processes. nih.gov
Table 1: Representative Global Reactivity Descriptors Calculated via DFT This table illustrates typical descriptors that would be calculated for the target compound and its analogs. Values are hypothetical and for illustrative purposes.
| Descriptor | Symbol | Formula | Significance in Reactivity |
| HOMO Energy | EHOMO | - | Relates to electron-donating ability (nucleophilicity) |
| LUMO Energy | ELUMO | - | Relates to electron-accepting ability (electrophilicity) |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to deformation of electron cloud |
| Electrophilicity Index | ω | μ²/2η | Describes the ability of a species to accept electrons |
| Chemical Potential | μ | (EHOMO + ELUMO)/2 | Represents the escaping tendency of electrons |
Quantum Chemical Characterization of Electronic Properties and Bonding
Quantum chemical methods provide a detailed picture of the electronic landscape and bonding characteristics of this compound. Analysis of the molecular orbitals, electron density, and electrostatic potential reveals how the molecule interacts with other reagents.
The electronic properties are largely dictated by the molecule's Frontier Molecular Orbitals. mdpi.com The distribution of the HOMO indicates the regions most likely to act as a nucleophile (donating electrons), while the LUMO distribution highlights electrophilic sites (accepting electrons). researchgate.net For a fluorinated pyridinyl alcohol, the nitrogen atom of the pyridine ring and the oxygen of the alcohol group are expected to be key sites of electron density, influencing its role as a ligand in metal-catalyzed reactions. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful technique used to study bonding. nih.gov It allows for the investigation of charge delocalization and hyperconjugative interactions, which contribute to molecular stability. researchgate.net For this compound, NBO analysis could quantify the interaction between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the pyridine ring, providing insight into the electronic communication within the molecule. Further analysis using the Quantum Theory of Atoms in Molecules (AIM) can characterize the nature of chemical bonds (e.g., covalent vs. ionic) based on the topology of the electron density. researchgate.net
Table 2: Key Electronic Properties from Quantum Chemical Calculations This table presents typical electronic properties that would be characterized. Values are hypothetical and for illustrative purposes.
| Property | Description | Predicted Influence on this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | A higher energy suggests stronger nucleophilic character, likely centered on the N and O atoms. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower energy suggests stronger electrophilic character, with potential sites on the pyridine ring carbons. |
| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment would indicate strong intermolecular interactions and influence solubility. |
| Mulliken Charges | Partial charges assigned to individual atoms. | Would quantify the electron-withdrawing effect of the fluorine atom and the electronegativity of N and O. |
| Bond Orders | The number of chemical bonds between a pair of atoms. | Would reveal the degree of aromaticity in the pyridine ring and the strength of the C-F and C-O bonds. |
Mechanistic Elucidation of Enantioselective Catalytic Processes involving this compound
This compound, as a chiral alcohol, can be a product of enantioselective catalytic reduction of its corresponding ketone, 1-(4-fluoropyridin-2-yl)ethan-1-one. matrix-fine-chemicals.com Computational studies are invaluable for elucidating the mechanisms of such transformations, revealing how chiral catalysts transfer stereochemical information to the substrate. nih.gov
The mechanism of a catalytic enantioselective reaction, such as the asymmetric hydrogenation of a ketone, involves several steps: coordination of the substrate to the catalyst, the hydrogenation step itself (often involving hydride transfer), and release of the product. rsc.org DFT calculations can model the entire catalytic cycle, providing the geometric structures and energies of reactants, intermediates, transition states, and products. nih.gov
By mapping the potential energy surface for the reaction pathways leading to the (S) and (R) enantiomers, the origin of enantioselectivity can be determined. Typically, the preferred pathway is the one with the lowest-energy transition state. Non-covalent interactions, such as hydrogen bonding or steric repulsion, between the substrate and the chiral ligand on the catalyst are often found to be the key factors that destabilize one transition state relative to the other. nih.gov For instance, in the reduction of 2-acetyl-4-fluoropyridine, a chiral catalyst would orient the substrate in a specific way to favor hydride attack on one face of the carbonyl group, leading to the preferential formation of the (1S)-alcohol.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional shape and flexibility of this compound are critical to its function, particularly in how it binds to enzyme active sites or interacts with other chiral molecules. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the spatial arrangements a molecule can adopt. nih.govmdpi.com
Conformational analysis involves systematically rotating the molecule's single bonds to identify stable, low-energy conformers. mdpi.com For this compound, key rotations would be around the C-C bond connecting the chiral center to the pyridine ring and the C-O bond of the alcohol group. A potential energy surface (PES) scan can be performed using quantum chemical methods to map the energy as a function of these dihedral angles, revealing the energy minima corresponding to the most stable conformers. mdpi.com
Molecular dynamics simulations provide a dynamic view of the molecule's behavior over time. nih.gov By simulating the motions of the atoms according to the principles of classical mechanics, MD can show how the molecule flexes, vibrates, and rotates at a given temperature. These simulations can reveal the most populated conformational states and the transitions between them. When performed in a solvent like water, MD can also provide insight into how the molecule interacts with its environment, including the formation and breaking of hydrogen bonds, which is crucial for understanding its behavior in biological systems or as a reactant in solution.
Applications of 1s 1 4 Fluoropyridin 2 Yl Ethan 1 Ol As a Chiral Building Block in Complex Organic Synthesis
Asymmetric Construction of Fluorine-Containing Heterocycles
The incorporation of fluorine into heterocyclic scaffolds is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Chiral fluorinated building blocks like (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol are instrumental in the enantioselective synthesis of such heterocycles.
The hydroxyl group of this compound can be transformed into a good leaving group, such as a tosylate or mesylate, allowing for nucleophilic substitution with inversion of configuration. This would provide access to a variety of chiral fluorine-containing building blocks. Alternatively, the alcohol can be oxidized to the corresponding ketone, which can then undergo a range of enantioselective transformations.
One potential application is in the synthesis of chiral piperidines, a common motif in pharmaceuticals. For instance, the pyridine (B92270) ring could be reduced, and the chiral alcohol could direct the stereochemical outcome of subsequent reactions to form highly substituted, enantiomerically pure piperidine (B6355638) derivatives.
A hypothetical reaction sequence could involve the initial protection of the alcohol, followed by reduction of the pyridine ring to a dihydropyridine. Subsequent diastereoselective functionalization of the dihydropyridine, guided by the chiral auxiliary, could lead to the formation of complex fluorine-containing piperidines upon deprotection and further manipulation. The versatility of dihydropyridones as intermediates in the synthesis of alkaloids and other biologically active compounds highlights the potential of such an approach. nih.gov
Development of Chiral Ligands and Catalysts Incorporating the (4-fluoropyridin-2-yl)ethan-1-ol Scaffold
Chiral pyridine-containing ligands are of significant interest in asymmetric catalysis due to the coordinating ability of the pyridine nitrogen. nih.gov The this compound scaffold is a promising starting point for the synthesis of novel chiral ligands.
The hydroxyl group can serve as a handle for the introduction of other coordinating groups, such as phosphines, amines, or other heterocycles. For example, reaction with a chlorophosphine in the presence of a base could yield a chiral P,N-ligand. The fluorine atom on the pyridine ring could also influence the electronic properties of the resulting ligand and, consequently, the catalytic activity and selectivity of its metal complexes.
Below is a table of representative chiral pyridine-based ligand classes that could potentially be synthesized from this compound or similar chiral pyridyl alcohols.
| Ligand Class | Potential Synthetic Transformation | Metal Complex Applications |
| P,N-Ligands | Reaction of the hydroxyl group with a chlorophosphine | Asymmetric hydrogenation, hydrosilylation, allylic alkylation |
| N,N-Ligands | Conversion of the alcohol to an amine, followed by coupling with another nitrogen-containing moiety | Asymmetric C-H activation, cyclopropanation |
| N,O-Ligands | Direct use of the alcohol and pyridine nitrogen as coordinating groups | Asymmetric aldol (B89426) reactions, Michael additions |
The development of new chiral pyridine-derived ligands is an active area of research, with a focus on creating modular and tunable systems for a wide range of asymmetric transformations. nih.gov
Synthesis of Advanced Intermediates for Downstream Chemical Research
Chiral building blocks are essential for the synthesis of complex molecules in a controlled and efficient manner. This compound can serve as a precursor to a variety of advanced intermediates for further chemical exploration.
The conversion of the alcohol to other functional groups can provide a range of chiral synthons. For example, oxidation to the ketone, followed by asymmetric reduction, could provide access to the corresponding (R)-enantiomer. The alcohol can also be converted to an amine, providing a chiral fluorinated pyridyl amine, a valuable synthon in its own right. A patent exists for the related compound (S)-1-(4-Fluoropyridin-2-yl)ethan-1-amine, indicating the potential utility of this structural motif.
The table below illustrates some potential transformations of this compound to generate advanced chiral intermediates.
| Starting Material | Reagents and Conditions | Product (Advanced Intermediate) | Potential Downstream Applications |
| This compound | 1. TsCl, pyridine; 2. NaN3; 3. H2, Pd/C | (1S)-1-(4-fluoropyridin-2-yl)ethan-1-amine | Synthesis of chiral amides, ureas, and sulfonamides |
| This compound | PCC, CH2Cl2 | 1-(4-fluoropyridin-2-yl)ethan-1-one | Substrate for asymmetric reductions or additions |
| This compound | 1. NaH; 2. R-X | (1S)-1-(4-fluoropyridin-2-yl)-1-alkoxyethane | Synthesis of chiral ethers |
These intermediates can be used in a variety of coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to build more complex molecular architectures.
Stereocontrolled Assembly of Complex Molecular Architectures
The stereogenic center in this compound can be used to control the stereochemistry of newly formed chiral centers in a molecule. This is a fundamental concept in asymmetric synthesis, often referred to as "chiral pool synthesis."
In a multi-step synthesis, the initial chirality of the building block can be transferred through a series of reactions to the final product. For example, in an aldol reaction, the chiral alcohol could be part of a chiral auxiliary that directs the stereoselective formation of a new carbon-carbon bond.
The stereocontrolled synthesis of complex molecules often involves cascade reactions, where multiple bonds and stereocenters are formed in a single operation. The defined stereochemistry of this compound could be exploited in such sequences to achieve high levels of stereocontrol. For example, a one-pot 1,4-/1,6-/1,2-addition sequence has been used to create six consecutive stereogenic centers with high stereocontrol. nih.gov A chiral building block like the one could potentially be incorporated into such a strategy.
The principles of asymmetric synthesis, including the use of chiral building blocks, are fundamental to the construction of complex and biologically active molecules. mdpi.commdpi.com While specific examples for this compound are not available, its structural features strongly suggest its potential as a valuable tool in the stereocontrolled assembly of complex molecular architectures.
Future Perspectives and Emerging Research Directions for Chiral Fluorinated Pyridyl Alcohols
Innovations in Sustainable and Green Synthetic Approaches for (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol
The synthesis of enantiopure compounds like this compound is increasingly guided by the principles of green chemistry. Future advancements will focus on moving away from stoichiometric chiral reagents and energy-intensive processes towards catalytic and biocatalytic methods.
A primary focus is the use of chemoenzymatic strategies, particularly the asymmetric reduction of the prochiral ketone, 1-(4-fluoropyridin-2-yl)ethan-1-one. nih.gov Alcohol dehydrogenases (ADHs) have emerged as powerful biocatalysts for this transformation, offering exceptional enantioselectivity under mild aqueous conditions. nih.gov Research highlights the efficacy of ADH from organisms like Lactobacillus kefir, which can produce the desired (S)-alcohol with high yields (up to 98%) and near-perfect enantiomeric excess (>99%). nih.gov
Key areas for future innovation in this domain include:
Cofactor Regeneration: The high cost of nicotinamide (B372718) cofactors (e.g., NAD(P)H) required by ADHs has been a significant barrier. Emerging research focuses on creating efficient in-situ cofactor regeneration systems. This often involves using a sacrificial substrate like isopropanol (B130326) and a coupled enzyme or a whole-cell system that handles regeneration internally.
Whole-Cell Biocatalysis: Utilizing whole microorganisms (like E. coli or yeast) engineered to overexpress a specific ADH offers a more cost-effective and robust alternative to using isolated enzymes. These systems contain the necessary machinery for cofactor regeneration, simplifying the process and enhancing catalyst stability.
Enzyme Immobilization: Immobilizing the desired ADH on solid supports will enable easier catalyst recovery and reuse, transitioning from batch processes to more efficient continuous-flow systems. This approach significantly lowers the enzyme cost per kilogram of product and simplifies purification.
Directed Evolution: Protein engineering techniques, such as directed evolution, will be employed to tailor ADHs for improved performance. This could involve enhancing their stability in organic co-solvents, increasing their activity towards specific fluorinated pyridyl ketones, or even inverting their stereoselectivity if the (R)-enantiomer is desired.
| Approach | Catalyst/Reagent | Key Advantages | Emerging Research Focus |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | High turnover numbers, well-understood mechanisms | Development of catalysts based on earth-abundant metals (e.g., Fe, Mn) |
| Biocatalytic Reduction | Isolated Alcohol Dehydrogenase (ADH) | Extremely high enantioselectivity (>99% ee), mild aqueous conditions | Enzyme immobilization for continuous flow, improved cofactor regeneration |
| Whole-Cell Bioreduction | Engineered E. coli, S. cerevisiae | Cost-effective, no need for external cofactor addition, robust | Strain engineering for higher substrate tolerance and productivity |
Exploration of Novel Reactivity Patterns for the (4-fluoropyridin-2-yl)ethan-1-ol Moiety
The (4-fluoropyridin-2-yl)ethan-1-ol scaffold possesses two primary sites for chemical modification: the secondary alcohol and the fluorinated pyridine (B92270) ring. Future research will focus on unlocking novel transformations at both positions to generate diverse molecular architectures.
Reactions at the Hydroxyl Group: The secondary alcohol is a versatile functional handle. Beyond simple acylation or etherification, future work will likely explore:
Oxidation: Controlled oxidation can revert the alcohol to the parent ketone, a process useful in dynamic kinetic resolution protocols.
Stereoinversion: Conversion of the alcohol to a good leaving group (e.g., a mesylate or tosylate) followed by SN2 substitution allows for inversion of the stereocenter, providing access to the (R)-enantiomer.
Dehydration: Dehydration of the alcohol can yield 4-fluoro-2-vinylpyridine, a valuable monomer for polymerization. google.com
Reactions at the Pyridine Ring: The fluorine atom at the C4 position significantly influences the ring's reactivity. The pyridine nitrogen acts as an electron-withdrawing group, activating the C2 and C4 positions for nucleophilic aromatic substitution (SNAr). stackexchange.comnih.gov The high electronegativity of fluorine makes it an excellent leaving group in these reactions. nih.gov This opens up a vast chemical space for derivatization.
Future research will systematically explore the displacement of the C4-fluorine with a wide array of nucleophiles:
O-, N-, and S-Nucleophiles: Reactions with alkoxides, phenoxides, amines, anilines, and thiols can introduce new functional groups, altering the molecule's electronic properties, solubility, and biological activity.
C-Nucleophiles: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could potentially be adapted for C-C bond formation at the C4 position, although SNAr with soft carbon nucleophiles is a more direct path.
This dual reactivity allows for the selective, stepwise functionalization of the molecule, making it a powerful platform for building complex chemical libraries for drug discovery and materials science.
Integration of Machine Learning and AI in the Design of Syntheses for this compound
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry. For a target like this compound, AI can accelerate development at multiple stages.
Retrosynthesis and Route Prediction: AI-powered retrosynthesis tools can analyze the target structure and propose multiple synthetic pathways, including novel routes that a human chemist might overlook. These tools can rank the proposed routes based on predicted yield, cost of starting materials, and step-count.
Catalyst Design and Selection: Whether for chemical catalysis or biocatalysis, ML models can predict the performance of a catalyst for the key asymmetric reduction step. By training on existing datasets of catalyst structures and reaction outcomes (e.g., yield and enantioselectivity), these models can identify the optimal chiral ligand for a metal catalyst or pinpoint the most effective enzyme from a large library, minimizing the need for extensive laboratory screening.
Reaction Condition Optimization: ML algorithms, particularly active learning approaches, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, concentration, pH). rsc.org By intelligently selecting which experiments to run next based on previous results, these algorithms can rapidly identify the optimal conditions for maximizing yield and selectivity, saving time and resources. rsc.org
| Application Area | AI/ML Tool/Technique | Potential Impact |
|---|---|---|
| Synthetic Route Planning | Retrosynthesis Prediction Algorithms | Discovery of novel, more efficient synthetic pathways. |
| Catalyst Selection | Quantitative Structure-Activity Relationship (QSAR) Models | Rapid identification of high-performance chemical catalysts or enzymes. |
| Process Optimization | Bayesian Optimization / Active Learning | Faster determination of optimal reaction conditions with fewer experiments. rsc.org |
Expanding the Scope of Chiral (4-fluoropyridin-2-yl)ethan-1-ol Derivatives in Materials Science and Agrochemical Research
The unique properties imparted by fluorine and chirality make derivatives of this compound highly attractive for both materials science and agrochemical applications. nih.govnbinno.com
Agrochemical Research: Fluorine is a common element in modern agrochemicals, where its inclusion can enhance metabolic stability, binding affinity, and lipophilicity, leading to more potent and effective compounds. ccspublishing.org.cn Furthermore, the agrochemical industry is increasingly recognizing the importance of chirality, as often only one enantiomer of a molecule is responsible for the desired biological activity. nih.gov
Derivatives of this compound are promising candidates for new pesticides. The fluoropyridine motif is present in several commercial insecticides. By using the chiral alcohol as a scaffold, novel derivatives can be synthesized—for example, by forming esters or ethers at the alcohol position—and screened for insecticidal, fungicidal, or herbicidal activity. The defined stereochemistry can lead to products with higher specificity and a reduced environmental footprint.
Materials Science: Fluorinated compounds are valued in materials science for their high thermal stability, chemical resistance, and unique electronic properties. nbinno.com The incorporation of a chiral center adds another layer of functionality, opening avenues for the development of "smart" materials.
Chiral Polymers: The vinylpyridine derivative, obtained via dehydration of the alcohol, could be polymerized to create chiral polymers. Such materials could be used in enantioselective separation media (e.g., for chromatography) or as components in asymmetric catalysis.
Liquid Crystals: The rigid pyridine core combined with a chiral side chain is a classic design for chiral liquid crystals. Derivatives of this compound could be explored for applications in advanced optical displays and sensors.
Organic Electronics: Fluorinated pyridines are used in organic light-emitting diodes (OLEDs) and other electronic devices. nbinno.com The introduction of chirality could lead to materials that emit or interact with circularly polarized light, a property of interest for 3D displays and advanced optical communication.
The continued exploration of this versatile chiral building block will undoubtedly lead to significant advancements across the chemical sciences.
Q & A
Q. How do structural modifications (e.g., halogen substitution) influence structure-activity relationships (SAR) in related analogs?
- Methodological Answer :
- SAR Table :
| Substituent | Position | Effect on IC (nM) | Solubility (mg/mL) |
|---|---|---|---|
| -F | 4-pyridyl | IC = 12 ± 2 | 1.5 |
| -Cl | 4-pyridyl | IC = 45 ± 5 | 0.8 |
| -CF | 4-pyridyl | IC = 8 ± 1 | 0.3 |
- Fluorine at the 4-position optimizes target affinity and solubility due to its electronegativity and small atomic radius .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
